molecular formula C17H19Cl2N3 B5441867 N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride

Cat. No.: B5441867
M. Wt: 336.3 g/mol
InChI Key: FTWAJIWNAWEZEI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The 1-propyl group is introduced via an alkylation reaction using a suitable alkyl halide.

    Chlorophenylmethyl Group Introduction: The 4-chlorophenylmethyl group is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Where reactions are carried out in batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: For large-scale production, continuous flow reactors are used to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    N-oxides: Formed through oxidation.

    Amines: Resulting from reduction reactions.

    Substituted Benzimidazoles: From nucleophilic substitution reactions.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Thiazole Derivatives: Used in various therapeutic applications due to their biological activity.

Uniqueness

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a chlorophenylmethyl and propyl group makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-propylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3.ClH/c1-2-9-21-12-20-16-10-15(7-8-17(16)21)19-11-13-3-5-14(18)6-4-13;/h3-8,10,12,19H,2,9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWAJIWNAWEZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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